2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide

Medicinal Chemistry Solubility Target Engagement

Why source this specific compound? The pyridin-2-ylmethyl group offers a zinc-binding anchor point critical for HDAC/MMP inhibitor screening—a feature absent in simple benzyl analogs (CAS 1058484-37-9). With a predicted logP of 2.5 and superior aqueous solubility, it excels in high-concentration fragment-based NMR/SPR assays. This scaffold also mimics the ATP adenine hinge-binding motif, enabling rapid SAR for VEGFR-2/CDK-like kinase programs. Choose this building block to reduce synthetic overhead and accelerate hit-to-lead optimization in your metal-chelating or kinase-targeted projects.

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
CAS No. 1060198-45-9
Cat. No. B6541373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide
CAS1060198-45-9
Molecular FormulaC18H16N4O2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C18H16N4O2/c23-17(20-11-15-8-4-5-9-19-15)12-22-13-21-16(10-18(22)24)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,20,23)
InChIKeyPNTVARJIPMPTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide (CAS 1060198-45-9): A Pyrimidinyl-Acetamide Scaffold for Drug Discovery and Chemical Biology


2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide (CAS 1060198-45-9) is a synthetic, heterocyclic small molecule belonging to the 1-pyrimidinylacetamide class. Its molecular formula is C18H16N4O2, with a molecular weight of 320.3 g/mol . The compound features a 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl core linked to a pyridin-2-ylmethyl moiety via an acetamide bridge, a scaffold associated with diverse biological activities including kinase inhibition and receptor modulation [1]. This specific architecture positions the compound as a differentiated chemical tool for probing target engagement where pyridinyl-mediated interactions or specific physicochemical properties are critical.

Why 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide Cannot Be Simply Replaced by In-Class Analogs


Substituting 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide with a close analog such as N-benzyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1058484-37-9) or 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1060199-01-0) introduces critical changes in hydrogen-bonding capacity, topological polar surface area (TPSA), lipophilicity, and metal-chelating potential [1]. These physicochemical differences directly impact solubility, membrane permeability, and potential for specific biological target engagement. The pyridin-2-ylmethyl group provides a unique nitrogen-based H-bond acceptor and a known metal-coordination motif that is absent in benzyl or pyridin-3-yl substitutions, rendering the compound non-interchangeable for applications requiring these properties [2].

Quantitative Differentiation: 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide vs. Its Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Relative to N-Benzyl Analog

The presence of the pyridine nitrogen in the N-[(pyridin-2-yl)methyl] substituent adds a fifth hydrogen-bond acceptor compared to the four acceptors in the N-benzyl analog (CAS 1058484-37-9). This increase is confirmed by structural analysis and fragment-based calculation methods [1].

Medicinal Chemistry Solubility Target Engagement

Optimized Lipophilicity (logP) for Aqueous Solubility

The target compound (logP ~2.5) is predicted to be less lipophilic than the N-benzyl analog (logP ~3.0) when calculated using the Wildman-Crippen method [1]. The pyridine nitrogen contributes to a lower logP, favoring better aqueous solubility and reduced non-specific binding.

ADME Drug-Likeness Solubility

Lower Topological Polar Surface Area (TPSA) for Enhanced Membrane Permeability

The target compound has a calculated TPSA of 80.1 Ų, which is 15 Ų higher than the N-benzyl analog (65.1 Ų) due to the pyridine nitrogen [1]. This higher TPSA is still within the optimal range for oral bioavailability (<140 Ų) and suggests improved carrier-mediated transport relative to the more polar pyridin-3-yl analog.

Blood-Brain Barrier Permeability CNS Drug Likeness

Pyridin-2-ylmethyl Group as a Metal-Chelating Motif

The 2-(pyridin-2-ylmethyl)acetamide substructure is a known zinc-binding group found in numerous metalloenzyme inhibitors [1]. This metal-coordination potential is absent in the N-benzyl analog and differs from the 3-pyridyl isomer, which has a weaker chelation capacity. The target compound can thus engage zinc-dependent targets (e.g., HDACs, matrix metalloproteinases) more effectively.

Metalloenzyme Inhibition Chemical Biology Molecular Recognition

Recommended Application Scenarios for 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide (CAS 1060198-45-9)


Zinc-Dependent HDAC or Metalloproteinase Inhibitor Screening

The pyridin-2-ylmethyl moiety provides a zinc-chelating anchor point [1]. Researchers screening for histone deacetylase (HDAC) or matrix metalloproteinase (MMP) inhibitors will benefit from this compound's built-in metal-binding motif, which is absent in the N-benzyl analog. This pre-organized chelator may reduce the synthetic effort required to achieve initial hit activity.

Fragment-Based Lead Discovery Requiring Aqueous Solubility

With a predicted logP of 2.5 and five H-bond acceptors [1], the compound is expected to exhibit superior aqueous solubility compared to the more lipophilic N-benzyl analog (logP 3.0). It is thus a better candidate for fragment-based screening by NMR or SPR, where high solubility at millimolar concentrations is required.

Kinase Profiling with Type I or Type II Inhibitor Designs

The pyridin-2-ylmethyl group can mimic the adenine moiety of ATP and interact with the hinge region of kinases [1]. Combined with the 4-phenylpyrimidinone core, this creates a VEGFR-2 or CDK-like inhibitor pharmacophore. Structure-activity relationship (SAR) studies will allow rapid optimization using this scaffold.

Quote Request

Request a Quote for 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.